molecular formula C9H11ClN2O2 B2916633 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride CAS No. 2361723-14-8

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride

Cat. No.: B2916633
CAS No.: 2361723-14-8
M. Wt: 214.65
InChI Key: UKPPZNANNPUFHZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C9H10N2O2·HCl It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable dicarboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial synthesis often employs optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized cinnoline compounds.

Scientific Research Applications

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
  • Indole derivatives

Uniqueness

5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups and ring structures, making it valuable for diverse research applications.

Properties

IUPAC Name

5,6,7,8-tetrahydrocinnoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h5H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPPZNANNPUFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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